
5-(Difluoromethoxy)-1,2,3-trifluoro-benzene
Overview
Description
5-(Difluoromethoxy)-1,2,3-trifluoro-benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene typically involves the introduction of difluoromethoxy and trifluoro groups onto a benzene ring. One common method is the difluoromethylation of a trifluorobenzene derivative. This can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction is often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes benefit from the use of novel difluorocarbene reagents, which streamline the synthesis and improve the efficiency of the reaction . The industrial methods are designed to be cost-effective, environmentally friendly, and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1,2,3-trifluoro-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the difluoromethoxy or trifluoro groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Radical Reactions: The trifluoromethyl group plays a significant role in radical reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophilic Reagents: Such as halogens and sulfonyl chlorides for substitution reactions.
Nucleophilic Reagents: Such as amines and thiols for nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-(Difluoromethoxy)-1,2,3-trifluoro-benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl Phenyl Sulfide: This compound is more lipophilic than 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene and has different applications in pharmaceuticals and materials science.
Trifluoromethyl Benzene Derivatives: These compounds share the trifluoromethyl group but differ in their other substituents, leading to variations in their chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and trifluoro groups, which impart distinct chemical properties. These properties include increased stability, lipophilicity, and reactivity, making the compound valuable in various scientific and industrial applications .
Biological Activity
5-(Difluoromethoxy)-1,2,3-trifluoro-benzene is an organofluorine compound notable for its unique chemical structure, which includes a difluoromethoxy group and three trifluoro groups attached to a benzene ring. This configuration contributes to its stability and reactivity in various chemical environments, making it a candidate for pharmacological applications. Research has primarily focused on its biological activity in drug development, particularly its potential antimicrobial and anticancer properties.
- Molecular Formula : C10H5F5O
- Molecular Weight : Approximately 200.09 g/mol
The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, factors that are crucial for drug-like properties.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, potentially leading to significant therapeutic effects. The compound's dual functional groups may enhance its binding affinity to specific proteins involved in disease mechanisms.
Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential enzymatic processes.
-
Anticancer Activity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. For example:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Summary of Biological Activity Studies
Study Reference | Biological Activity | IC50/EC50 Values | Notes |
---|---|---|---|
Antimicrobial | Not specified | Effective against multiple pathogens | |
Anticancer | IC50 < 10 µM | Significant cytotoxic effects observed |
Detailed Findings
- Antimicrobial Activity : The compound's efficacy against bacteria and fungi has been documented, suggesting potential applications in treating infections.
- Cytotoxicity in Cancer Research : In a notable study, this compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Synthesis and Applications
The synthesis of this compound typically involves the introduction of difluoromethoxy and trifluoro groups onto a benzene ring through various chemical reactions. These synthetic routes are optimized for yield and efficiency using novel reagents.
Table 2: Synthetic Routes Overview
Synthetic Route | Reagents Used | Yield (%) |
---|---|---|
Route A | Difluorocarbene reagents | High |
Route B | Electrophilic substitutions | Moderate |
Properties
IUPAC Name |
5-(difluoromethoxy)-1,2,3-trifluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGITNVSRHTVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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